molecular formula C8H8ClN5 B1532839 (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1934723-78-0

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1532839
CAS No.: 1934723-78-0
M. Wt: 209.63 g/mol
InChI Key: VBBYCYFQTYZQFZ-UHFFFAOYSA-N
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Description

The compound “(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as aminopyridines . These are organic compounds containing a pyridine ring which bears an amine group .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-(2-Chloro-3-pyridinyl)methanamine dihydrochloride”, has been reported . The molecular formula is C6H9Cl3N2, with an average mass of 215.508 Da and a monoisotopic mass of 213.983124 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2-chloropyridin-3-yl)methanamine”, have been reported . It has a molecular weight of 142.586, a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C .

Scientific Research Applications

Luminescent Materials and Coordination Chemistry

Lanthanide complexes with planar aromatic tridentate nitrogen ligands, similar in structural relevance to "(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine," are used as luminescent building blocks for triple-helical structures. These complexes exhibit significant luminescence properties, making them suitable for applications in materials science and sensor technology (Piguet, Williams, Bernardinelli, & Buenzli, 1993).

Catalysis and Synthesis

Unsymmetrical NCN′ and PCN pincer palladacycles have been synthesized, where derivatives related to "this compound" undergo C–H bond activation. These compounds show good catalytic activity and selectivity in various reactions, highlighting their potential in facilitating diverse organic transformations (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Antimicrobial Applications

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such compounds as antimicrobial agents, offering a foundation for developing new treatments against resistant pathogens (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).

Corrosion Inhibition

Triazole derivatives, sharing a thematic structural similarity, have been investigated as corrosion inhibitors for mild steel in acidic media. Research in this area indicates that such compounds can effectively protect metal surfaces against corrosion, making them valuable in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).

Photocytotoxicity for Therapeutic Applications

Iron(III) complexes featuring ligands related to "this compound" have been synthesized and evaluated for their photocytotoxic properties. These complexes exhibit significant activity in generating reactive oxygen species under red light, suggesting their potential in photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Safety and Hazards

The safety information for a similar compound, “1-(2-Chloro-3-pyridinyl)methanamine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

[1-(2-chloropyridin-3-yl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-8-7(2-1-3-11-8)14-5-6(4-10)12-13-14/h1-3,5H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBYCYFQTYZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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